

An In-depth Technical Guide to Aurantiamide Benzoate: Chemical Structure and Properties

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Compound of Interest

Compound Name: Aurantiamide benzoate

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Introduction

Aurantiamide benzoate is a naturally occurring dipeptide derivative that has garnered interest within the scientific community for its specific biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a focus on its role as a xanthine oxidase inhibitor. Detailed experimental protocols for its isolation and for the characterization of its enzymatic inhibition are provided to facilitate further research and development.

Chemical Structure and Properties

Aurantiamide benzoate is characterized by a dipeptide core composed of phenylalanine residues, with one of the amino groups acylated with a benzoyl group and the C-terminus esterified with benzoic acid.

Table 1: Chemical and Physical Properties of **Aurantiamide Benzoate**

Property	Value	Reference
Molecular Formula	C ₃₂ H ₃₀ N ₂ O ₄	[1][2]
Molecular Weight	506.59 g/mol	[1][2]
IUPAC Name	[(2S)-2-[[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate	[1][2]
CAS Number	150881-02-0	[1]
Physical Description	White powder/prisms	[1][3]
Melting Point	207-208 °C	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]
SMILES	<chem>C1=CC=C(C=C1)CC(COC(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4</chem>	[1]

Table 2: Spectroscopic Data for **Aurantiamide Benzoate**

Spectroscopic Technique	Key Data Points	Reference
UV (in CHCl ₃)	λ_{max} at 360 nm and 247 nm	[3]
IR (in CHCl ₃)	ν_{max} at 3302, 3062, 3030, 2924, 2854, 1746, 1638, 1532 cm ⁻¹	[3]
¹ H-NMR (400 MHz, CDCl ₃)	Signals corresponding to aromatic protons, amide protons, and aliphatic protons of the dipeptide backbone.	[1][3]
¹³ C-NMR (100 MHz, CDCl ₃)	Resonances for 32 carbons, including carbonyls, aromatic carbons, and aliphatic carbons.	[1][3]
EIMS	m/z (% intensity): 506 (M ⁺ , 3), 416 (6), 415 (16), 252 (19), 146 (80), 105 (100), 91 (44), 77 (43)	[3]

Biological Activity and Mechanism of Action

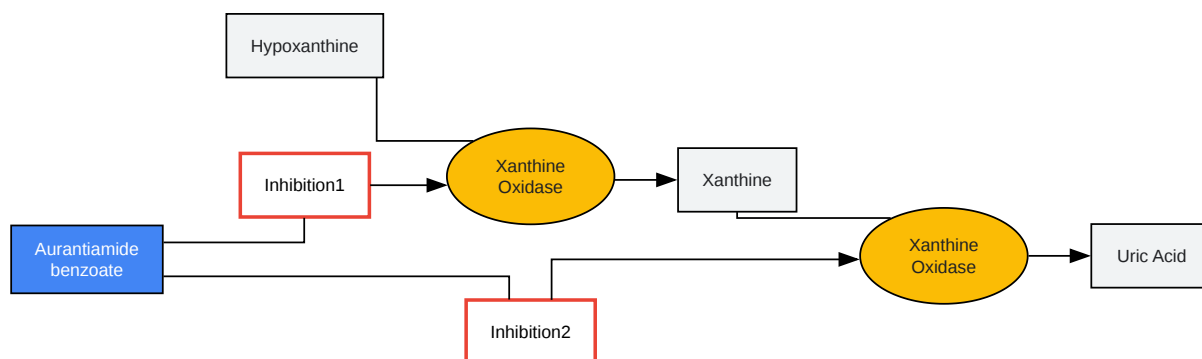
The most prominently reported biological activity of **Aurantiamide benzoate** is its potent inhibition of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout.

Table 3: Inhibitory Activity of **Aurantiamide Benzoate**

Target Enzyme	IC ₅₀ Value	Reference
Xanthine Oxidase	70 μ M	[3][5]

The inhibitory action of **Aurantiamide benzoate** on xanthine oxidase suggests its potential as a therapeutic agent for conditions associated with high uric acid levels.

Signaling Pathway



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Figure 1: Inhibition of the xanthine oxidase pathway by **Aurantiamide benzoate**.

Experimental Protocols

Isolation of Aurantiamide Benzoate from Natural Sources

Aurantiamide benzoate has been isolated from various plant species, including *Artocarpus kemando* and *Streptomyces* sp.[1][3]. The following is a generalized protocol for its isolation.

1. Extraction:

- The air-dried and ground plant material (e.g., stem bark) is subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform, and then methanol.[3]

2. Chromatographic Separation:

- The chloroform extract, which generally contains **Aurantiamide benzoate**, is concentrated under reduced pressure.
- The crude extract is then subjected to silica gel column chromatography.[3]

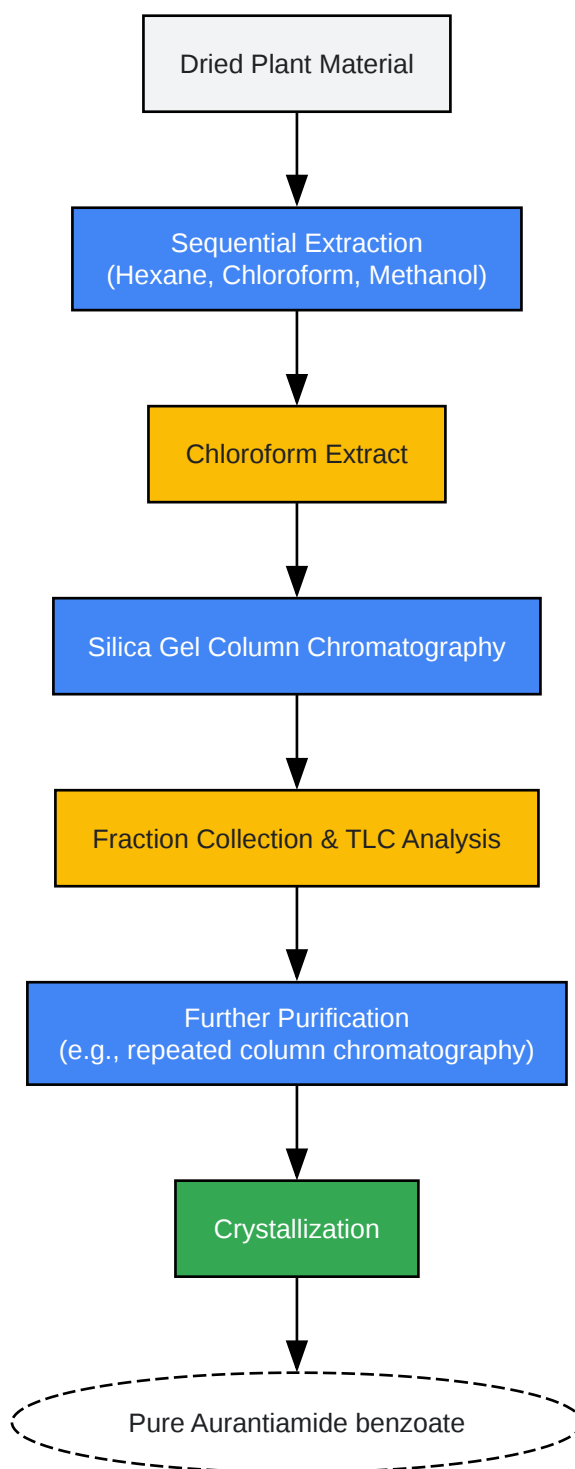
- The column is eluted with a gradient of solvents, such as a mixture of n-hexane and chloroform, gradually increasing the polarity with chloroform and then methanol.[3]
- Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

- Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or other techniques like chromatotron, using solvent systems such as hexane:acetone.[3]

4. Crystallization:

- The purified compound is recrystallized from a suitable solvent, such as chloroform, to obtain pure white prisms of **Aurantiamide benzoate**. [3]



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Figure 2: General workflow for the isolation of **Aurantiamide benzoate**.

Xanthine Oxidase Inhibition Assay

The following protocol is a standard method to determine the inhibitory effect of **Aurantiamide benzoate** on xanthine oxidase activity. The assay is based on measuring the increase in absorbance at 293 nm due to the formation of uric acid.[\[2\]](#)

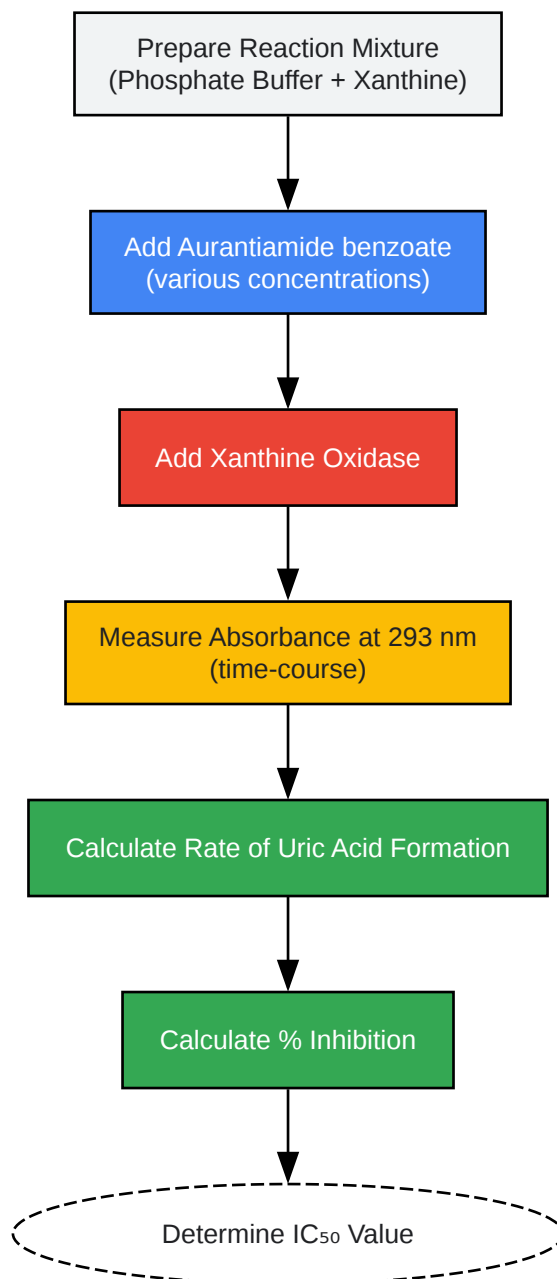
Materials:

- Xanthine oxidase solution (e.g., from bovine milk)
- Xanthine solution (substrate)
- Phosphate buffer (pH 7.5)
- **Aurantiamide benzoate** solution (test inhibitor)
- Allopurinol solution (positive control)
- Spectrophotometer

Procedure:

- Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and xanthine solution.
- Add a solution of **Aurantiamide benzoate** at various concentrations to the respective cuvettes. A control cuvette should contain the solvent used to dissolve the inhibitor.
- Initiate the reaction by adding the xanthine oxidase solution to the mixture.
- Immediately measure the change in absorbance at 293 nm over a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 37 °C).[\[2\]](#)
- The rate of uric acid formation is calculated from the linear portion of the absorbance curve.
- The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
- The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor

concentration.



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Figure 3: Experimental workflow for the xanthine oxidase inhibition assay.

Conclusion

Aurantiamide benzoate presents a well-defined chemical structure with established physicochemical properties. Its primary known biological function is the inhibition of xanthine

oxidase, positioning it as a compound of interest for further investigation in the context of hyperuricemia and related disorders. The detailed protocols provided herein offer a foundation for researchers to isolate, characterize, and evaluate the biological activity of this natural product. Future studies may explore its broader pharmacological profile and potential therapeutic applications.

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